molecular formula C17H19NO2 B3757712 N-(3-methylphenyl)-4-phenoxybutanamide

N-(3-methylphenyl)-4-phenoxybutanamide

Cat. No.: B3757712
M. Wt: 269.34 g/mol
InChI Key: XDYTWJADDJRNQO-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-4-phenoxybutanamide is a synthetic amide derivative characterized by a butanamide backbone substituted with a phenoxy group at the 4-position and a 3-methylphenyl group at the nitrogen atom. Its molecular formula is C₁₇H₁₉NO₂, with a molecular weight of 269.34 g/mol.

Properties

IUPAC Name

N-(3-methylphenyl)-4-phenoxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-14-7-5-8-15(13-14)18-17(19)11-6-12-20-16-9-3-2-4-10-16/h2-5,7-10,13H,6,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYTWJADDJRNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-4-phenoxybutanamide typically involves the reaction of 3-methylphenylamine with 4-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-4-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(3-methylphenyl)-4-phenoxybutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-4-phenoxybutanamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of N-(3-methylphenyl)-4-phenoxybutanamide can be contextualized by comparing it to structurally related butanamides documented in the literature. Below is a detailed analysis of key analogs, supported by experimental data and theoretical calculations.

Table 1. Structural and Physicochemical Comparison of this compound and Analogues

Compound Name N-Aryl Substituent Phenoxy Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound 3-methyl None C₁₇H₁₉NO₂ 269.34 Hypothetical; moderate lipophilicity inferred
4-(4-tert-Butylphenoxy)-N-(3-methoxyphenyl)butanamide 3-methoxy 4-tert-butyl C₂₁H₂₇NO₃ 341.45 Enhanced lipophilicity (logP ~4.2); potential pesticidal activity
N-(3-amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide 3-amino-2-methyl 2,4-dichloro C₁₇H₁₈Cl₂N₂O₂ 365.25 Polar interactions via -NH₂; herbicidal potential
N-(3-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide 3-acetyl 4-chloro-2-methyl C₁₉H₂₀ClNO₃ 357.83 Metabolic susceptibility (acetyl hydrolysis)
N-(3-fluorophenyl)-4-phenylbutanamide 3-fluoro 4-phenyl (non-phenoxy) C₁₆H₁₆FNO 257.30 Reduced polarity; structural analog for SAR studies

Substituent Effects on Physicochemical Properties

  • This aligns with structure-activity relationship (SAR) principles observed in alkoxyphenylcarbamic acid derivatives, where longer alkyl chains maximize bioactivity .
  • Conversely, electron-donating groups (e.g., -OCH₃ in ) may enhance resonance stabilization.
  • Metabolic Stability: The acetyl group in N-(3-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide is prone to hydrolytic cleavage, suggesting rapid metabolism compared to the methyl-substituted target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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